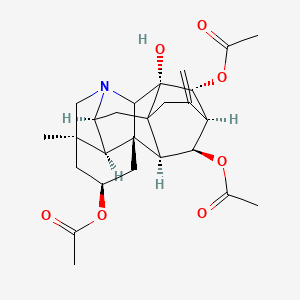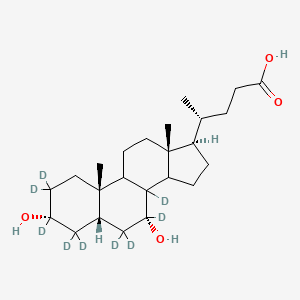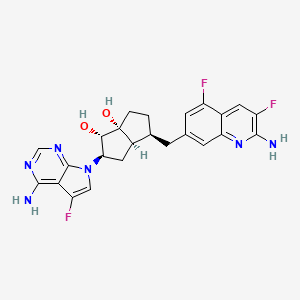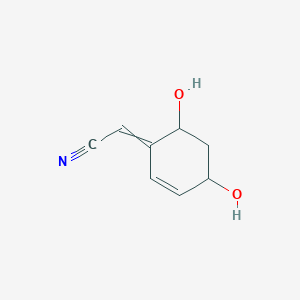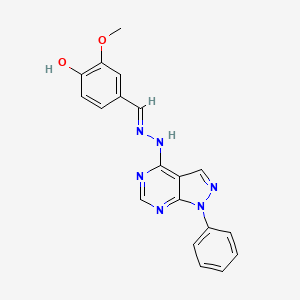![molecular formula C20H24N2O3 B12429737 (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxyspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Introduction of the ethylidene group: This step involves the addition of an ethylidene moiety to the spirocyclic core, typically through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step, as well as the development of efficient purification methods such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. Its spirocyclic structure is of particular interest for the design of new drugs, as spiro compounds often exhibit unique pharmacological properties. Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory compound, and more.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and fine chemicals. Its synthesis and subsequent reactions can be scaled up for the production of various derivatives with potential commercial applications.
Mecanismo De Acción
The mechanism of action of (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for specific binding interactions, which can lead to the inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,3’-indole]-2’-one: Similar spirocyclic structure but lacks the ethylidene and methoxy groups.
Spiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one: Similar core structure but lacks the ethylidene group.
Uniqueness
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxyspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is unique due to the presence of both the ethylidene and methoxy groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+/t13-,14-,16-,18+,20-/m0/s1 |
Clave InChI |
ZXRGGMATGWCUBP-MAXSUOQJSA-N |
SMILES isomérico |
C/C=C/1\CN[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC |
SMILES canónico |
CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


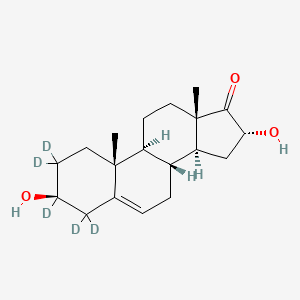
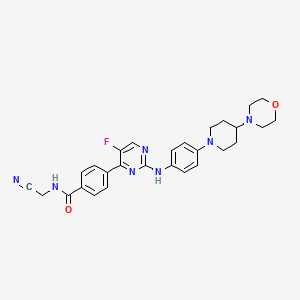


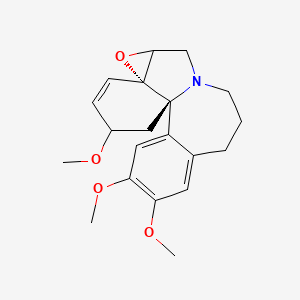
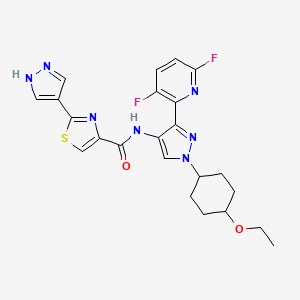

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)

